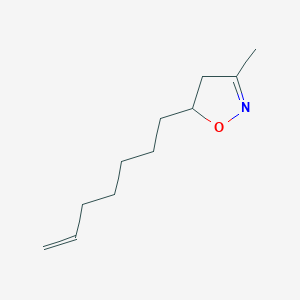
2-Amino-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, fluorescent protein chromophores, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-imidazol-4-one can be achieved through several methodologies. One common approach involves the oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions . Another method includes the reaction of creatine hydrate with concentrated hydrochloric acid, followed by filtration, cooling, and the addition of ammonia water to obtain creatinine crystals .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Diketones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted imidazolones.
Applications De Recherche Scientifique
2-Amino-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor in the biosynthesis of natural products.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of agrochemicals and fluorescent protein chromophores.
Mécanisme D'action
The mechanism of action of 2-Amino-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a proteasome modulator, influencing protein degradation pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Imidazol-2-ones: Differ in the placement of the carbonyl group.
Imidazole: Lacks the carbonyl group and has different chemical properties.
Thiazoles: Contain sulfur instead of nitrogen in the ring structure.
Uniqueness: 2-Amino-4H-imidazol-4-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
115973-56-3 |
|---|---|
Formule moléculaire |
C3H3N3O |
Poids moléculaire |
97.08 g/mol |
Nom IUPAC |
2-aminoimidazol-4-one |
InChI |
InChI=1S/C3H3N3O/c4-3-5-1-2(7)6-3/h1H,(H2,4,6,7) |
Clé InChI |
VUUOPBGYSXFRKK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)



![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)


![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)

